molecular formula C28H40N9O25P3 B1497751 Rintatolimod CAS No. 38640-92-5

Rintatolimod

货号 B1497751
CAS 编号: 38640-92-5
分子量: 995.6 g/mol
InChI 键: KNUXHTWUIVMBBY-JRJYXWDASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Rintatolimod, also known as Ampligen, is a synthetic double-stranded RNA molecule that has been investigated for its potential therapeutic applications. It has been found to have immunomodulatory effects, and has been studied for its potential use in treating various viral infections, autoimmune diseases, and cancer.

科学研究应用

1. 慢性疲劳综合征/肌无力性脑脊髓炎(CFS/ME)中的应用

Rintatolimod在治疗慢性疲劳综合征/肌无力性脑脊髓炎(CFS/ME)方面显示出显著的潜力。它是一种选择性Toll样受体3(TLR3)激动剂,在II期和III期临床试验中已经取得了统计学上显著的改善主要终点的成果。这些改善包括增强了CFS/ME患者的运动耐受性和生活质量,特别是那些在特定疾病持续时间窗口内的患者 (Strayer et al., 2020); (Mitchell, 2016); (Strayer et al., 2015)

2. 增强疫苗效力中的应用

Rintatolimod与三价季节性流感疫苗(FluMist)结合使用,已被用于在人类中产生对高致病性禽流感毒株的交叉保护免疫力。这种组合已显示出在诱导针对H5N1、H7N9和H7N3等潜在大流行毒株的特异性分泌性IgA反应方面具有潜力 (Overton et al., 2014)

3. 癌症治疗中的应用

Rintatolimod已被探讨其在癌症治疗中的潜力,特别是在胰腺癌中。研究表明,它可以在人类胰腺癌细胞中诱导抗病毒活性,并可能作为SARS-CoV-2感染的癌症患者的治疗选择。此外,当作为标准护理后的维持治疗时,它已与晚期胰腺癌患者的增强生存相关 (Mustafa et al., 2021); (El Haddaoui et al., 2022)

4. 增强癌症免疫疗法中的作用

Rintatolimod已被研究其增强癌症免疫疗法生物活性的潜力。它可以成熟树突状细胞并增强T细胞刺激,从而可能提高当前和未来癌症免疫疗法的有效性 (Nicodemus et al., 2010)

属性

IUPAC Name

[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N4O8P.C9H14N3O8P.C9H13N2O9P/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18);1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18)/t4-,6-,7-,10-;2*4-,6-,7-,8-/m111/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNUXHTWUIVMBBY-JRJYXWDASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O.C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O.C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O.C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O.C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40N9O25P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50191952
Record name Rintatolimod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50191952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

995.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rintatolimod

CAS RN

38640-92-5
Record name Rintatolimod
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38640-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rintatolimod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16425
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Rintatolimod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50191952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rintatolimod
Reactant of Route 2
Reactant of Route 2
Rintatolimod
Reactant of Route 3
Reactant of Route 3
Rintatolimod
Reactant of Route 4
Reactant of Route 4
Rintatolimod
Reactant of Route 5
Reactant of Route 5
Rintatolimod
Reactant of Route 6
Rintatolimod

Citations

For This Compound
690
Citations
WM Mitchell - Expert review of clinical pharmacology, 2016 - Taylor & Francis
… Rintatolimod also activates interferon induced proteins that require dsRNA for activity (eg- 2ʹ-5ʹ adenylate synthetase, protein kinase R). Rintatolimod … status of rintatolimod for CFS/ME …
Number of citations: 51 www.tandfonline.com
DR Strayer, D Young, WM Mitchell - PloS one, 2020 - journals.plos.org
… effect of rintatolimod therapy based on disease duration. The clinical activity of rintatolimod was … response to rintatolimod when compared to placebo. Within the Target Subset, 51.2% of …
Number of citations: 22 journals.plos.org
DR Strayer, WA Carter, BC Stouch, SR Stevens… - PLoS …, 2012 - journals.plos.org
… rintatolimod (Poly I: C 12 U), in patients with debilitating CFS/ME. … rintatolimod demonstrated an intra-patient improvement in ET performance at 24 weeks of 39% (p = 0.04). Rintatolimod …
Number of citations: 96 journals.plos.org
ET Overton, PA Goepfert, P Cunningham, WA Carter… - Vaccine, 2014 - Elsevier
… rintatolimod. This study was designed to recapitulate the murine model assessing the impact of rintatolimod … vaccine followed three days later by rintatolimod to allow the vaccine virus to …
Number of citations: 65 www.sciencedirect.com
H El Haddaoui, CWF van Eijck, M Doukas… - American Journal of …, 2023 - ncbi.nlm.nih.gov
… a Log 2 FOC > |1.0| in rintatolimod-treated CFPAC-1 cells, which … In conclusion, we propose that rintatolimod treatment might … of the TLR-3 agonist rintatolimod in the three hPDAC cell …
Number of citations: 5 www.ncbi.nlm.nih.gov
H El Haddaoui, R Brood, D Latifi, AA Oostvogels… - Cancers, 2022 - mdpi.com
… The efficacy of rintatolimod in malignancies is currently being tested in clinical trials [26,27] … treatment with rintatolimod, we investigated the immunomodulatory effects of rintatolimod in …
Number of citations: 2 www.mdpi.com
A Corona, D Strayer, S Distinto, GL Daino, A Paulis… - Antiviral Research, 2023 - Elsevier
… We also investigated rintatolimod's mechanism of protection demonstrating that it is provided by both rintatolimod's activation of the TLR3 innate immune responsses and inhibition of …
Number of citations: 5 www.sciencedirect.com
DAM Mustafa, L Saida, D Latifi, LV Wismans… - Cancers, 2021 - mdpi.com
… of Rintatolimod was measured by targeted gene expression profiling and by proteomics measurements. Our results show that Rintatolimod … Treatment with Rintatolimod activated the …
Number of citations: 4 www.mdpi.com
DR Strayer, BC Stouch, SR Stevens… - J Drug Res …, 2015 - pdfs.semanticscholar.org
… to rintatolimod. This report demonstrates that post hoc analysis of ET response reveals differential responses to rintatolimod that … to rintatolimod. The third class, although deteriorating on …
Number of citations: 4 pdfs.semanticscholar.org
S Gandhi, M Opyrchal, M Grimm, R Slomba, K Kokolus… - Cancer Research, 2022 - AACR
Background: Effective immune therapies depend on the presence of cytotoxic T-lymphocytes (CTLs) in the tumor microenvironment (TME). Our preclinical data showed synergy …
Number of citations: 2 aacrjournals.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。